molecular formula C15H22N2O3 B12546975 N-hydroxy-4-(2-propylpentanoylamino)benzamide CAS No. 656261-09-5

N-hydroxy-4-(2-propylpentanoylamino)benzamide

Cat. No.: B12546975
CAS No.: 656261-09-5
M. Wt: 278.35 g/mol
InChI Key: DFTIKTIWFVAIDS-UHFFFAOYSA-N
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Description

N-Hydroxy-4-(2-propylpentanoylamino)benzamide is a synthetic benzamide derivative characterized by a hydroxamic acid group (-NHOH) and a 2-propylpentanoyl side chain. The compound’s core benzamide scaffold, hydroxamic acid moiety, and substituent variations are critical to its physicochemical and biological properties. This article compares it with structurally and functionally related compounds, focusing on synthesis, physicochemical data, and biological activities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

656261-09-5

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

N-hydroxy-4-(2-propylpentanoylamino)benzamide

InChI

InChI=1S/C15H22N2O3/c1-3-5-11(6-4-2)14(18)16-13-9-7-12(8-10-13)15(19)17-20/h7-11,20H,3-6H2,1-2H3,(H,16,18)(H,17,19)

InChI Key

DFTIKTIWFVAIDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)NO

Origin of Product

United States

Preparation Methods

Key Intermediates and Reagents

Intermediate Reagents/Conditions Purpose
4-Aminobenzoic acid 2-Propylpentanoyl chloride, Triethylamine (Et₃N), Dichloromethane (DCM), RT Acylation of amine
4-(2-Propylpentanoylamino)benzoic acid Thionyl chloride (SOCl₂), Reflux Activation to acyl chloride
This compound Hydroxylamine hydrochloride (NH₂OH·HCl), Ethanol, Reflux Hydroxamic acid formation

Detailed Reaction Pathways

Step 1: Acylation of 4-Aminobenzoic Acid

Objective : Introduce the 2-propylpentanoylamino group at the para position of 4-aminobenzoic acid.

Mechanism :

  • Acylation : 4-Aminobenzoic acid reacts with 2-propylpentanoyl chloride in the presence of a base (e.g., Et₃N) to form 4-(2-propylpentanoylamino)benzoic acid.
  • Workup : The reaction mixture is quenched with aqueous acid, and the product is isolated via filtration or extraction.

Optimization Considerations :

  • Solvent : DCM or THF is preferred for solubilizing both reactants.
  • Temperature : Room temperature (RT) suffices, but elevated temperatures (40–50°C) may accelerate reaction kinetics.
  • Yield : Analogous acylations (e.g., benzylamine with propanoyl chloride) yield 75–85%.

Example Protocol :

  • Dissolve 4-aminobenzoic acid (1 eq) and 2-propylpentanoyl chloride (1.2 eq) in DCM.
  • Add Et₃N (1.5 eq) dropwise under stirring.
  • Stir for 2–4 hours at RT.
  • Quench with 1M HCl, extract with EtOAc, and dry over MgSO₄.
  • Isolate the product via column chromatography (SiO₂, EtOAc/hexane).

Step 2: Activation to Acyl Chloride

Objective : Convert 4-(2-propylpentanoylamino)benzoic acid to the corresponding acyl chloride.

Mechanism :

  • Chlorination : Treatment with thionyl chloride (SOCl₂) replaces the carboxylic acid’s hydroxyl group with a chloride.
  • Purification : Excess SOCl₂ is removed under reduced pressure.

Optimization Considerations :

  • Reagent Ratio : 1.5–2 eq of SOCl₂ ensures complete conversion.
  • Temperature : Reflux at 70–80°C for 2–3 hours.
  • Yield : Typically >90% for analogous carboxylic acids.

Example Protocol :

  • Reflux 4-(2-propylpentanoylamino)benzoic acid with SOCl₂ in DCM for 2 hours.
  • Distill off excess SOCl₂ and isolate the acyl chloride as an oil.

Step 3: Hydroxamic Acid Formation

Objective : React the acyl chloride with hydroxylamine to form the N-hydroxybenzamide.

Mechanism :

  • Nucleophilic Substitution : Hydroxylamine attacks the acyl chloride, displacing chloride to form the hydroxamic acid.
  • Workup : Neutralize with base (e.g., NaHCO₃) to precipitate the product.

Optimization Considerations :

  • Solvent : Ethanol or aqueous EtOH improves hydroxylamine solubility.
  • Temperature : Reflux (60–80°C) for 4–6 hours.
  • Yield : Moderate (60–75%) due to competing side reactions (e.g., hydrolysis).

Example Protocol :

  • Dissolve the acyl chloride in ethanol.
  • Add NH₂OH·HCl (1.2 eq) and reflux for 4 hours.
  • Cool, filter, and wash with cold ethanol.

Alternative Synthetic Routes

Route A: Direct Acylation of 4-Aminobenzamide

Steps :

  • Benzamide Formation : React 4-aminobenzoic acid with NH₂OH·HCl under acidic conditions to form 4-aminobenzamide.
  • Acylation : React with 2-propylpentanoyl chloride in DCM/Et₃N.

Advantages :

  • Avoids chlorination step.
    Disadvantages :
  • Lower reactivity of the amine in 4-aminobenzamide compared to free

Chemical Reactions Analysis

Types of Reactions

N-hydroxy-4-(2-propylpentanoylamino)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or alter its oxidation state.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the presence of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.

Scientific Research Applications

Scientific Research Applications

  • Medicinal Chemistry :
    • The compound has been studied for its potential as an inhibitor of histone deacetylases (HDACs), which play a significant role in cancer progression. For instance, derivatives of N-hydroxybenzamide have shown promise in inhibiting HDACs, leading to antiproliferative effects on various cancer cell lines, particularly breast cancer cells .
  • Anticancer Activity :
    • In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against human cancer cell lines. One derivative was noted for its ability to induce cell cycle arrest and apoptosis in MDA-MB-231 breast cancer cells, suggesting its potential as a therapeutic agent .
  • Biological Activity :
    • The compound's biological activity is attributed to its ability to interact with specific molecular targets, modulating the activity of enzymes involved in critical biochemical pathways. Research indicates that it may also possess antibacterial properties against pathogens like Staphylococcus aureus .

Case Study 1: HDAC Inhibition and Cancer Therapy

A study evaluated the efficacy of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, including N-hydroxy-4-(2-propylpentanoylamino)benzamide, as HDAC inhibitors. The results indicated that these compounds exhibited significant inhibition of HDAC1 and HDAC8, with notable antiproliferative activities against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through modulation of key regulatory proteins such as p21 and caspase-3 .

Case Study 2: Antibacterial Efficacy

Research involving structural analogs of this compound demonstrated promising antibacterial activity. Minimum inhibitory concentrations (MIC) were assessed against several bacterial strains, showing effective inhibition at concentrations ranging from 3.9 to 31.5 µg/ml . This suggests potential applications in developing new antibacterial agents.

Mechanism of Action

The mechanism of action of N-hydroxy-4-(2-propylpentanoylamino)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it interferes with the signaling pathways that bacteria use to communicate and form biofilms . This disruption can prevent bacterial colonization and resistance.

Comparison with Similar Compounds

Structural Features

The target compound shares a common benzamide-hydroxamic acid backbone with derivatives reported in the evidence. Key structural differences lie in the substituents attached to the benzamide ring and the nature of the acyl/alkyl groups:

Compound Name / ID Substituents / Functional Groups Key Structural Features Reference
N-Hydroxy-4-(2-propylpentanoylamino)benzamide 2-Propylpentanoyl group, hydroxamic acid Linear alkyl chain, branched substituent for enhanced lipophilicity Hypothetical
Tubastatin A () Tetrahydro-pyrido[4,3-b]indole group Rigid heterocyclic system; HDAC6-selective inhibitor
D6 () Quinoline-4-carbonyl-piperazine Bulky aromatic substituent; potential π-π interactions
3m () Methoxyphenylcarbamoyl-ethyl Ether and carbamate groups; moderate CLA-1 upregulation
3k () 2-Chlorophenylcarbamoylethyl Halogen substitution; increased polarity

Key Observations :

  • Branched vs. Linear Chains: The 2-propylpentanoyl group in the target compound may enhance metabolic stability compared to linear alkyl chains (e.g., 3k) .
  • Rigid vs. Flexible Substituents : Tubastatin A’s rigid structure improves HDAC isoform selectivity, whereas flexible piperazine-linked analogs (e.g., D6) may exhibit broader target interactions .
Physicochemical Properties

Melting points, solubility, and stability vary significantly with substituent chemistry:

Compound ID Molecular Formula Melting Point (°C) Yield (%) Solubility (EtOAc) Stability Notes Reference
D7 () C₃₃H₂₈F₃N₅O₄ 198–200 72 High Stable at RT; sensitive to hydrolysis
3n () C₂₀H₂₄N₂O₅ 175–176 44.3 Moderate Hygroscopic
3k () C₁₈H₁₉ClN₂O₃ 57–59 71.5 Low Light-sensitive
Target Compound C₁₉H₂₈N₂O₃ Not reported Predicted low Likely stable due to branched chain

Key Observations :

  • Halogen Effects : Chlorine-substituted analogs (e.g., 3k) exhibit lower melting points and solubility, likely due to reduced crystallinity .
  • Bulkier Groups: Quinoline-piperazine derivatives (e.g., D7) show higher melting points, suggesting strong intermolecular interactions .

Key Observations :

  • Hydroxamic Acid Role : The -NHOH group is critical for HDAC inhibition (e.g., Tubastatin A) by chelating zinc ions in the enzyme active site .
  • Substituent Impact : Methoxy groups (e.g., 3m) improve cell permeability and target engagement, while halogenated analogs may prioritize solubility challenges over potency .

Biological Activity

N-hydroxy-4-(2-propylpentanoylamino)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and as a histone deacetylase (HDAC) inhibitor. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzamide moiety and subsequent hydroxylation. The compound's structure can be characterized using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Anticancer Properties

Research indicates that derivatives of N-hydroxybenzamides, including this compound, exhibit promising anticancer activities. A study highlighted the efficacy of similar compounds in inhibiting HDACs, which are critical in regulating gene expression related to cancer progression. For instance, a derivative known as 5j demonstrated significant HDAC inhibition and induced apoptosis in breast cancer cell lines by modulating cell cycle regulators like p21 and caspase-3 .

Antimicrobial Activity

The antimicrobial properties of benzamide derivatives have been well-documented. A related study found that compounds within this class exhibited a broad spectrum of activity against various microorganisms, with minimum inhibitory concentration (MIC) values ranging from 1.95 to 500 µg/ml against both bacterial and fungal strains . This suggests that this compound may also possess similar antimicrobial capabilities.

The biological activity of this compound can be attributed to several mechanisms:

  • HDAC Inhibition : The compound's ability to inhibit HDACs leads to increased acetylation of histones, resulting in altered gene expression that can suppress tumor growth.
  • Induction of Apoptosis : By affecting key apoptotic pathways, such as upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins, the compound can induce cell death in cancer cells .
  • Antimicrobial Mechanisms : The precise mechanisms through which benzamide derivatives exert antimicrobial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

Study on HDAC Inhibition

In a comparative study on various N-hydroxybenzamide derivatives, compound 5j was shown to outperform standard treatments like SAHA (suberoylanilide hydroxamic acid) in inhibiting HDACs associated with breast cancer. It demonstrated effective antiproliferative activity across multiple cancer cell lines, indicating its potential as a therapeutic agent .

Antimicrobial Efficacy Analysis

Another study assessed the antimicrobial activity of N-hydroxybenzamide derivatives against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds could serve as potential alternatives to traditional antibiotics due to their effectiveness against drug-resistant strains .

Table 1: Biological Activity Summary

Compound NameActivity TypeMIC (µg/ml)Notable Effects
This compoundAnticancer-Induces apoptosis in cancer cells
5jHDAC Inhibitor-Superior inhibition compared to SAHA
Benzamide Derivative 1dAntimicrobial1.95Effective against resistant bacteria

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